molecular formula C18H20N2O4S B2524253 2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-93-4

2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2524253
CAS No.: 893094-93-4
M. Wt: 360.43
InChI Key: NVCSPCVBHDDMMS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene-based derivative characterized by a 3,4-dimethoxybenzamido group at the 2-position and an N-methyl carboxamide substituent at the 3-position. The compound’s core structure, a fused cyclopentane-thiophene ring system, confers rigidity and influences its electronic properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19-17(22)15-11-5-4-6-14(11)25-18(15)20-16(21)10-7-8-12(23-2)13(9-10)24-3/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCSPCVBHDDMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and high-throughput synthesis techniques to achieve high yields and purity. The use of palladium-catalyzed coupling reactions is common in the synthesis of complex thiophene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Key Differences : Replaces the N-methyl carboxamide group with an ethyl ester.
  • Properties: Molecular weight 375.44 g/mol, ChemSpider ID 854516.

G839-0106 (2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide)

  • Key Differences : Substitutes the 3,4-dimethoxybenzamido group with a sulfamoylbenzamido moiety.
  • Properties : Molecular weight 475.63 g/mol, logP 3.67, logD 1.04, and water solubility logSw -4.17. The sulfamoyl group introduces additional hydrogen-bonding capacity (H-bond acceptors: 9 vs. 5 in the target compound) and is included in antiviral screening libraries, suggesting divergent biological targets .

N-Methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (BG14652)

  • Key Differences : Replaces the 3,4-dimethoxybenzamido group with a phenylacetamido substituent.
  • Properties: Molecular weight 314.40 g/mol.

Functional and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Pharmacological Relevance
Target Compound Cyclopenta[b]thiophene 3,4-Dimethoxybenzamido, N-methyl Not reported ~2.5* Undisclosed (structural studies)
Ethyl Ester Analog Cyclopenta[b]thiophene 3,4-Dimethoxybenzamido, Ethyl ester 375.44 ~3.0* Synthetic intermediate
G839-0106 Cyclopenta[b]thiophene Sulfamoylbenzamido, N-methyl 475.63 3.67 Antiviral screening candidate
BG14652 Cyclopenta[b]thiophene Phenylacetamido, N-methyl 314.40 ~3.2* Undisclosed (structural studies)

*Estimated based on structural analogs.

  • The target compound and its ethyl ester analog lack explicit biological data in the provided evidence but share structural motifs with mitofusin agonists (e.g., cyclopenta[b]thiophene derivatives in mitochondrial regulation) .
  • Physicochemical Properties :

    • The ethyl ester analog exhibits higher molecular weight and lipophilicity than the target compound, which may reduce aqueous solubility.
    • G839-0106 ’s sulfamoyl group increases polarity (polar surface area 80.90 Ų) but retains moderate logP, balancing membrane permeability and solubility .

Biological Activity

The compound 2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Cyclopenta[b]thiophene
  • Functional Groups :
    • Dimethoxybenzamide
    • N-methyl group
    • Carboxamide moiety

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antioxidant Properties
  • Tyrosinase Inhibition
  • Anticancer Activity

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. It was tested in various in vitro assays to evaluate its ability to scavenge free radicals and inhibit lipid peroxidation. The results showed that it could effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. The compound demonstrated potent inhibition of mushroom tyrosinase, with an IC50 value significantly lower than that of standard inhibitors like kojic acid. The mechanism of inhibition was further elucidated using kinetic studies, revealing that the compound binds tightly to the active site of tyrosinase.

Table 1: Tyrosinase Inhibition Data

CompoundIC50 (µM)Reference
2-(3,4-dimethoxybenzamido)-N-methyl...1.12
Kojic Acid24.09

Anticancer Activity

In cellular models, particularly using B16F10 melanoma cells, the compound exhibited cytotoxic effects. The viability assays indicated that at concentrations ≤20 µM, the compound did not induce significant cytotoxicity over 48 and 72 hours. However, higher concentrations led to reduced cell viability, highlighting its potential as an anticancer agent.

Case Study: Effects on B16F10 Cells

In a study examining the effects of the compound on melanin production and cellular tyrosinase activity:

  • Treatment with the compound significantly reduced melanin production .
  • Cell viability remained high at lower concentrations , indicating a favorable therapeutic window.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Tyrosinase Binding : The structural features allow for effective binding to the active site of tyrosinase.
  • Antioxidant Mechanism : The presence of methoxy groups enhances radical scavenging activity.

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